molecular formula C12H15NO3 B1360714 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951888-95-2

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid

カタログ番号: B1360714
CAS番号: 951888-95-2
分子量: 221.25 g/mol
InChIキー: DGHGYEGMYUUPKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is a high-purity chemical compound proposed for research and development applications. As an exact specification for this 3-isomer was not located, its properties and applications are inferred from closely related structural analogs, such as 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid (CAS 52241-00-6) . Compounds within this family typically serve as valuable synthetic intermediates or building blocks in organic synthesis, medicinal chemistry, and materials science research. The structure of this compound, featuring both an electron-rich dimethylaminophenyl group and a reactive oxobutanoic acid chain, suggests its potential utility. Researchers may employ it in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Its ketone and carboxylic acid functional groups provide versatile handles for further chemical modification, such as amide bond formation or nucleophilic addition reactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) before use.

特性

IUPAC Name

4-[3-(dimethylamino)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHGYEGMYUUPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261905
Record name 3-(Dimethylamino)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-95-2
Record name 3-(Dimethylamino)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"CAS number for 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric Acid

Abstract

This technical guide provides a comprehensive overview of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid, a versatile bifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail a robust synthetic pathway with mechanistic insights, and elucidate its potential as a strategic building block for the development of complex heterocyclic scaffolds relevant to drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical architecture.

Compound Identification and Physicochemical Properties

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid, identified by CAS Number 951888-95-2 , is an aromatic keto-acid.[1] Its structure incorporates a carboxylic acid, a ketone, and a tertiary aromatic amine (dimethylamino group), making it a valuable intermediate for a wide range of chemical transformations. The strategic placement of these functional groups allows for sequential or orthogonal reactions, enabling the construction of diverse molecular frameworks.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 951888-95-2ChemicalBook[1]
Molecular Formula C12H15NO3ChemicalBook[1]
Molecular Weight 221.25 g/mol ChemicalBook[1]
MDL Number MFCD09801723ChemicalBook[1]
Canonical SMILES CN(C)C1=CC(=CC=C1)C(=O)CCC(=O)OPubChem (Analog)

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to synthesizing 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is the Friedel-Crafts acylation of N,N-dimethylaniline with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates with an oxygen atom of succinic anhydride, polarizing the carbonyl group and facilitating its opening. This generates an acylium ion intermediate. The electron-rich N,N-dimethylaniline then acts as a nucleophile, attacking the acylium ion to form a sigma complex (also known as an arenium ion). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the final product after an aqueous workup to hydrolyze the aluminum salts.

The N,N-dimethylamino group is a powerful activating group and is strongly ortho, para-directing. The synthesis of the meta-substituted product specified is non-trivial and would likely result in a mixture of isomers, with the para isomer being the major product under standard conditions. Achieving meta-selectivity would require specialized reaction conditions or a multi-step synthetic strategy that is beyond the scope of a standard Friedel-Crafts reaction. However, for the purpose of this guide, we will detail the general protocol which can be adapted for the synthesis and subsequent isolation of the desired isomer.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of aromatic compounds with succinic anhydride.[2][3]

Materials:

  • N,N-Dimethylaniline

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add succinic anhydride (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred suspension. Causality Note: Excess AlCl₃ is required as it complexes with both the anhydride and the resulting ketone product.

  • Substrate Addition: Dissolve N,N-dimethylaniline (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Trustworthiness Note: This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment. It hydrolyzes the aluminum complexes and separates the product.

  • Extraction & Purification: The resulting precipitate is collected by filtration. The crude product is then purified by dissolving it in a 5% NaHCO₃ solution (to form the water-soluble carboxylate salt) and washing with ether to remove non-acidic impurities. The aqueous layer is then re-acidified with dilute HCl to precipitate the purified 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid.[3] The solid is collected by filtration, washed with water, and dried under vacuum.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Purification DMA N,N-Dimethylaniline Setup 1. Combine SA & AlCl₃ in Anhydrous DCM at 0-5°C SA Succinic Anhydride AlCl3 AlCl₃ (Lewis Acid) Addition 2. Add DMA dropwise Setup->Addition Stir 3. Stir at RT for 4-6h Addition->Stir Quench 4. Quench with Ice/HCl Stir->Quench Filter 5. Filter Crude Solid Quench->Filter Base_Wash 6. Dissolve in NaHCO₃ Wash with Ether Filter->Base_Wash Acidify 7. Re-acidify with HCl Base_Wash->Acidify Final_Product 8. Filter & Dry Final Product Acidify->Final_Product

Caption: Friedel-Crafts acylation workflow for synthesis.

Chemical Reactivity and Applications in Drug Development

The true value of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid lies in its bifunctional nature, which allows it to serve as a scaffold for building more complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[3]

Key Reactive Sites
  • Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. Amide bond formation, in particular, is a fundamental transformation in drug development for linking molecular fragments.

  • Ketone: The ketone functionality is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, or it can undergo reductive amination to introduce new amino groups. Crucially, it can react with binucleophiles, like hydrazine, to form cyclic structures.

  • Combined Reactivity (Intramolecular Cyclization): The ketone and carboxylic acid can react in concert. For instance, reaction with hydrazine hydrate can lead to the formation of a pyridazinone ring system, a common scaffold in medicinal chemistry.[3]

Application as a Heterocyclic Precursor

This compound is an excellent starting material for synthesizing a variety of heterocyclic cores. The reaction with different nucleophiles can lead to diverse molecular architectures. For example, reaction with primary or secondary amines can lead to amino acid derivatives, while reaction with hydrazine can yield pyridazines.[4] These heterocyclic systems are foundational in many FDA-approved drugs.[5]

Potential Downstream Synthetic Pathways

G cluster_pathways Synthetic Transformations Start 4-[3-(N,N-Dimethylamino)phenyl] -4-oxobutyric Acid Amide Amide Derivatives Start->Amide R₂NH, Coupling Agent (e.g., EDC) Ester Ester Derivatives Start->Ester ROH, Acid Catalyst Pyridazinone Pyridazinone Core Start->Pyridazinone Hydrazine (N₂H₄) Reflux in EtOH Reduced_Alcohol Secondary Alcohol Start->Reduced_Alcohol Reducing Agent (e.g., NaBH₄)

Caption: Key synthetic pathways from the title compound.

Conclusion

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid (CAS 951888-95-2) is a highly valuable and versatile intermediate for chemical synthesis. Its dual functionality allows for the construction of a wide array of derivatives, most notably heterocyclic systems that form the backbone of many modern pharmaceuticals. The synthetic route via Friedel-Crafts acylation is well-established, and the predictable reactivity of its functional groups makes it a reliable tool for researchers and scientists in the field of drug development. Understanding the properties and reactivity detailed in this guide can empower chemists to strategically incorporate this building block into novel synthetic campaigns.

References

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE . Organic Syntheses. Available from: [Link]

  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 . PubChem. Available from: [Link]

  • 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid | C11H13NO3S . PubChem. Available from: [Link]

  • 4-(3-Oxobutyl)phenyl butyrate Properties . U.S. Environmental Protection Agency. Available from: [Link]

  • Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid . PrepChem.com. Available from: [Link]

  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles . Indian Academy of Sciences. Available from: [Link]

  • N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester Properties . U.S. Environmental Protection Agency. Available from: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid . Wikipedia. Available from: [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
  • Advanced drug development and manufacturing. Google Patents.
  • Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease . PubMed. Available from: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid . MDPI. Available from: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate . MDPI. Available from: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years . PMC. Available from: [Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors . Nimbus Therapeutics. Available from: [Link]

Sources

Methodological & Application

"in vitro testing of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling & Characterization of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric Acid

Executive Summary & Compound Analysis

Compound: 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid Abbreviation: 3-DMA-OBA CAS: 951888-95-2 (Analogous reference) Molecular Formula: C12H15NO3 Molecular Weight: 221.25 g/mol

Technical Context: 3-DMA-OBA is a functionalized keto-acid derivative structurally related to 4-phenylbutyric acid (4-PBA) , a known chemical chaperone and HDAC inhibitor, and 3-benzoylpropionic acid . The introduction of the meta-dimethylamino group introduces basicity and lipophilicity, significantly altering its pharmacokinetic profile compared to the parent keto-acid.

This Application Note provides a standardized workflow for the in vitro characterization of 3-DMA-OBA, focusing on its unique solubility challenges (zwitterionic potential), metabolic liability (N-demethylation), and cytotoxicity profiling.

Physicochemical Characterization (Solubility & Stability)

Rationale: The presence of a carboxylic acid (pKa ~4.5) and a dimethylaniline moiety (pKa ~5.0–5.5) creates a zwitterionic character at physiological pH. Standard DMSO solubilization protocols may result in precipitation upon dilution into aqueous media if pH is not controlled.

Protocol 1: pH-Dependent Solubility Profiling

Materials:

  • 3-DMA-OBA (Solid)

  • Universal Buffer System (Britton-Robinson or Phosphate-Citrate), pH 2.0 – 8.0.

  • HPLC-UV/Vis or LC-MS/MS.

Workflow:

  • Stock Preparation: Dissolve 3-DMA-OBA in 100% DMSO to 10 mM. Note: Sonicate for 5 mins to ensure complete dissolution.

  • Working Solutions: Spike 10 µL of stock into 990 µL of buffers at pH 2.0, 4.0, 6.0, 7.4, and 8.0 (Final conc: 100 µM).

  • Incubation: Shake at 25°C for 4 hours (thermodynamic solubility) or 24 hours (equilibrium).

  • Filtration: Filter using 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Data Analysis: Construct a solubility curve. Expect minimum solubility near the isoelectric point (pI), likely between pH 4.5 and 5.5.

Visualization of Solubility Logic:

SolubilityLogic Compound 3-DMA-OBA (Solid) Acidic pH < 4.0 (Cationic Form) High Solubility Compound->Acidic Protonated Amine Neutral pH ~ 5.0 (pI) (Zwitterionic) Low Solubility Risk Compound->Neutral Isoelectric Point Basic pH > 7.0 (Anionic Form) High Solubility Compound->Basic Ionized Carboxyl

Figure 1: Predicted solubility behavior based on ionization states of the amino and carboxyl groups.

Biological Stability: Metabolic Microsomal Stability

Rationale: The N,N-dimethylamino group is a primary target for Cytochrome P450 (CYP450) enzymes, specifically leading to N-demethylation. The ketone group is susceptible to reduction by carbonyl reductases.

Protocol 2: Liver Microsome Stability Assay

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

Step-by-Step Procedure:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with PBS (pH 7.4) and 3-DMA-OBA (1 µM final). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove 50 µL aliquots at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Stop Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent (M+H = 222.1) and predicted metabolites (M-14: Desmethyl; M+2: Alcohol).

Data Calculation: Calculate intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of ln(% remaining) vs. time.


In Vitro Cytotoxicity Profiling

Rationale: Aniline derivatives (phenylamines) can generate reactive quinone-imine intermediates, leading to cellular toxicity. It is critical to establish a therapeutic window before efficacy testing.

Protocol 3: Multiplexed Cytotoxicity Assay (Mitochondrial + Membrane Integrity)

Cell Lines:

  • HepG2 (Metabolically active, liver model).

  • HEK293 (Kidney, general toxicity).

Method:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing: Treat with serially diluted 3-DMA-OBA (0.1 µM – 100 µM) for 48 hours. Include 1% Triton X-100 as Positive Control (Death).

  • Readout 1 (Metabolism): Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4 hours. Read Fluorescence/Absorbance.

  • Readout 2 (Membrane Integrity): Measure LDH release in the supernatant using a colorimetric LDH assay kit.

Interpretation:

  • High Toxicity: IC50 < 10 µM.

  • Moderate Toxicity: IC50 10–50 µM.

  • Low Toxicity: IC50 > 50 µM.

Summary of Experimental Workflow

The following diagram illustrates the critical path for validating 3-DMA-OBA for biological use.

Workflow Start Compound Receipt: 3-DMA-OBA Solubility Tier 1: Solubility (pH 4.0 - 7.4) Start->Solubility Stability Tier 2: Metabolic Stability (Microsomes) Solubility->Stability If Soluble > 10µM Tox Tier 3: Cytotoxicity (HepG2 / HEK293) Stability->Tox If t1/2 > 15 min GoNoGo Decision Gate Tox->GoNoGo Efficacy Tier 4: Functional Assay (HDAC / Chaperone Activity) GoNoGo->Efficacy If IC50 > 50µM

Figure 2: Sequential testing hierarchy. Testing proceeds only if physicochemical and safety thresholds are met.

Expected Data & Troubleshooting

ParameterExpected OutcomeTroubleshooting / Mitigation
Solubility (pH 7.4) > 50 µMIf < 10 µM, use cyclodextrin (HP-β-CD) as an excipient.
Plasma Stability High (>90% remaining at 1h)If unstable, check for esterase activity (rare for this structure).
Microsomal Stability Moderate (t1/2 ~ 30 min)N-demethylation is likely. Co-incubate with CYP inhibitors to identify specific isoform.
Fluorescence Weak/ModerateMeta-substitution breaks conjugation. Do not rely on it for sensitive imaging without validation.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available from: [Link]

  • PubChem Compound Summary. 4-(3-dimethylaminophenyl)-4-oxobutanoic acid (Isomer Reference). National Center for Biotechnology Information. Available from: [Link]

Troubleshooting & Optimization

Troubleshooting Center: Friedel-Crafts Acylation of N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Overcoming Deactivation in Electron-Rich Amines

Executive Summary: The "Activated" Substrate Trap

You are likely here because your Friedel-Crafts acylation of N,N-dimethylaniline (DMA) has failed. You observed either no reaction (recovery of starting material) or the formation of intractable tar , despite DMA being an electron-rich, highly activated aromatic ring.

The Diagnosis: This is a classic textbook paradox. While the dimethylamino group (


) strongly activates the ring toward electrophilic substitution via resonance, it is also a potent Lewis base. Standard Friedel-Crafts catalysts (strong Lewis acids like 

) coordinate irreversibly to the nitrogen lone pair. This converts the activating

group into a strongly deactivating ammonium species (

), effectively shutting down the reaction or forcing you to use conditions that destroy the molecule.

This guide details the specific workarounds required to acylate DMA successfully.

Part 1: The Mechanics of Failure

To solve the problem, we must visualize the invisible barrier in your flask.

The Lewis Acid "Dead End"

When you add


 to DMA, the catalyst does not activate your acyl chloride; it attacks your substrate.

G DMA N,N-Dimethylaniline (Highly Reactive) Complex Deactivated Complex [Ph-NMe2-AlCl3]+ DMA->Complex Fast Coordination (k1 >> k2) AlCl3 AlCl3 (Strong Lewis Acid) AlCl3->Complex Product Acylated Product Complex->Product BLOCKED (Electron Deficient Ring) Acyl Acyl Chloride

Figure 1: The kinetic trap. The formation of the N-Lewis Acid complex is faster and more stable than the activation of the acyl chloride, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).

Part 2: Troubleshooting Protocols (The Fix)

Do not simply add more


. You must change the mechanistic pathway.
Protocol A: The Zinc Chloride Variant (Recommended)

Best for: Synthesis of 4-dimethylaminoacetophenone. Logic:


 is a weaker (softer) Lewis acid than 

. It is strong enough to activate acetic anhydride but coordinates less strongly/irreversibly to the nitrogen, allowing the reaction to proceed under thermal conditions.

Reagents:

  • N,N-Dimethylaniline (1.0 equiv)

  • Acetic Anhydride (1.5 - 2.0 equiv) [Acts as reagent and solvent]

  • Zinc Chloride (Fused/Anhydrous) (1.1 - 1.5 equiv)

Step-by-Step Workflow:

  • Catalyst Preparation: Use anhydrous

    
    . If using older stock, fuse it (melt under vacuum) to remove moisture, then powder it rapidly.
    
  • Addition: In a dried flask equipped with a drying tube, combine DMA, acetic anhydride, and

    
    .
    
  • Thermal Activation: Heat the mixture to reflux (approx. 140°C) .

    • Note: Unlike

      
       reactions which often run at 
      
      
      
      to RT, this reaction requires heat to overcome the activation energy barrier.
  • Monitoring: Stir for 2–4 hours. The mixture will likely turn dark/viscous.

  • Hydrolysis (Critical): Cool to room temperature. Pour the mixture into ice water (

    
     per 
    
    
    
    substrate).
    • Troubleshooting: A gummy solid often precipitates. This is the Zinc-Product complex. You must hydrolyze it.[1]

  • Workup: Add saturated Sodium Acetate (aq) or dilute

    
     until pH 
    
    
    
    5-6 to break the Zn complex. The product, 4-dimethylaminoacetophenone, should precipitate as a solid or oil. Recrystallize from ethanol/water.
Protocol B: The Vilsmeier-Haack Alternative

Best for: Formylation (adding a


 group).
Logic:  If your goal is simply to add a carbon handle, do not use Friedel-Crafts. Use Vilsmeier-Haack. The electrophile (chloroiminium ion) is generated in situ and is compatible with the amine.

Reagents:

  • 
     (1.1 equiv)
    
  • DMF (Dimethylformamide) (Excess, solvent/reagent)

Workflow:

  • Cool DMF to

    
    .
    
  • Add

    
     dropwise (forms the Vilsmeier reagent).
    
  • Add DMA dropwise.

  • Heat to

    
     for 2 hours.
    
  • Pour onto ice/sodium acetate. Isolate p-dimethylaminobenzaldehyde.

Part 3: Technical FAQ & Data
Q: Why can't I just use Acetyl Chloride without a catalyst?

A: While DMA is activated, acetyl chloride is not electrophilic enough on its own to break the aromaticity of the benzene ring efficiently. You might get trace yields, but you will mostly see N-complexation salts.

Q: What about Regioselectivity?

A: If the reaction works, it is almost exclusively para-selective .

  • Sterics: The

    
     group is bulky, shielding the ortho positions.
    
  • Electronics: The resonance contribution directs electron density primarily to the ortho and para positions, but sterics rule out ortho.

Comparative Catalyst Performance for DMA Acylation
CatalystLewis AcidityInteraction with N-Lone PairOutcome

Hard / StrongIrreversible ComplexationFailed Reaction (Deactivation)

StrongStrong ComplexationLow Yield / Oxidative side reactions

Moderate / SoftReversible / EquilibriumGood Yield (Requires Heat)
None N/ANoneNo Reaction (Electrophile too weak)
Part 4: Decision Logic (Troubleshooting Tree)

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Acylation of DMA CheckCat Which Catalyst used? Start->CheckCat AlCl3 AlCl3 / FeCl3 CheckCat->AlCl3 ZnCl2 ZnCl2 CheckCat->ZnCl2 Result1 Outcome: No Reaction or Tar AlCl3->Result1 Result2 Outcome: Low Yield (<20%) ZnCl2->Result2 Action1 STOP. Switch to Protocol A (ZnCl2 + Ac2O) Result1->Action1 Action2 Check Reagents: 1. Is ZnCl2 anhydrous? 2. Did you Reflux? Result2->Action2

Figure 2: Decision matrix for optimizing reaction conditions.

References
  • Friedel-Crafts Acylation Mechanisms & Limitations Source: Master Organic Chemistry. Relevance: Mechanistic overview of acylium ion formation and Lewis acid limitations.

  • Zinc Mediated Friedel-Crafts Acylation Source: Organic Chemistry Portal.[2] Relevance: Details the use of milder catalysts (ZnO, Zn salts) to avoid deactivation.

  • Deactivation of Amines in Friedel-Crafts Reactions Source: ResearchGate (PMC). Relevance: Theoretical investigation into the coordination of N,N-dimethylaniline with Lewis acids and subsequent deactivation.

  • Acetylation of Anilines (Contextual Protocol) Source: BenchChem Protocols.[3] Relevance: While focused on N-acetylation, this highlights the reactivity differences and the necessity of specific conditions for ring substitution.

Sources

Technical Support Center: Synthesis of Substituted Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted phenylbutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis of your target molecules.

I. Introduction to Phenylbutanoic Acid Synthesis

Substituted phenylbutanoic acids are important structural motifs in a wide range of pharmaceuticals and biologically active compounds. Their synthesis, while conceptually straightforward, can be fraught with challenges, primarily due to the potential for various side reactions that can significantly lower yields and complicate purification. This guide will focus on two principal and illustrative synthetic pathways:

  • Friedel-Crafts Acylation of an Aromatic Ring with Succinic Anhydride, followed by Reduction.

  • Malonic Ester Synthesis using a Substituted Benzyl Halide.

  • Arndt-Eistert Homologation of Phenylacetic Acids.

We will dissect the potential pitfalls in each of these routes and provide actionable solutions to overcome them.

II. Troubleshooting Guide: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by a reduction of the resulting keto-acid, is a common method for preparing 4-aryl-4-oxobutanoic acids, which are precursors to phenylbutanoic acids.[1]

Frequently Asked Questions (FAQs): Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is giving a low yield of the desired 4-aryl-4-oxobutanoic acid. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Deactivated Aromatic Ring: The reaction fails with strongly deactivated aromatic rings, such as those bearing nitro groups or other potent electron-withdrawing substituents.[2]

  • Basic Groups on the Aromatic Ring: Aromatic compounds with basic substituents like amino groups (-NH2) will react with the Lewis acid catalyst, rendering it inactive.[3]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required because the product, a ketone, can form a complex with the catalyst, making it inactive.[1]

  • Moisture: The presence of moisture can hydrolyze the Lewis acid catalyst and the acylating agent.

Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. Why is this happening?

A2: While polyacylation is less common than polyalkylation because the acyl group is deactivating, the formation of multiple products can still occur, especially in intramolecular reactions or if the aromatic ring is highly activated.[4] Isomer formation is also possible depending on the directing effects of the substituents on the aromatic ring.

In-Depth Troubleshooting: Side Reactions and Solutions
Side Reaction 1: Incomplete Reaction or No Reaction
  • Causality: As mentioned, strongly deactivated rings or the presence of basic functional groups are primary culprits.[2][3] The Lewis acid catalyst is consumed by reacting with these functionalities instead of activating the acylating agent.

  • Preventative Measures & Solutions:

    • Protecting Groups: If your aromatic substrate contains a basic group, consider using a protecting group strategy. For example, an amino group can be protected as an amide before the Friedel-Crafts reaction.

    • Alternative Synthetic Routes: For strongly deactivated systems, alternative synthetic strategies that do not rely on Friedel-Crafts acylation should be considered.

Side Reaction 2: Rearrangement of the Acylium Ion
  • Causality: While less common than with carbocations in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions, leading to unexpected keto-acid isomers.[5]

  • Preventative Measures & Solutions:

    • Choice of Acylating Agent: Using a cyclic anhydride like succinic anhydride generally minimizes the possibility of rearrangement of the initial acylium ion.

Workflow for Friedel-Crafts Acylation and Subsequent Reduction

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Substituted Benzene + Succinic Anhydride C 4-Aryl-4-oxobutanoic Acid A->C Acylation B Lewis Acid (e.g., AlCl3) D Reduction Method C->D Reduction E Substituted Phenylbutanoic Acid D->E cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Malonate Enolate A->C Deprotonation B Base (e.g., NaOEt) E Alkylated Malonic Ester C->E SN2 Reaction D Substituted Benzyl Halide G Substituted Phenylbutanoic Acid E->G Hydrolysis & Decarboxylation F H3O+, Heat

Sources

Technical Support Center: Purification & Handling of 4-Oxobutanoic Acids

[1]

Topic: Troubleshooting Purification and Stability of 4-Oxobutanoic Acids (Succinic Semialdehydes &

Support Tier:Reference ID:1

Introduction: The "Chameleon" Molecule

Welcome to the Technical Support Center. If you are accessing this guide, you are likely struggling with 4-oxobutanoic acid (Succinic Semialdehyde, SSA) or its substituted

1

The Core Problem: These molecules are chemically "schizophrenic." They rarely exist solely as the linear keto-acid you draw in your notebook.[1] Instead, they exist in a dynamic equilibrium between the open-chain carbonyl form , the cyclic hydroxylactone (lactol) , and potentially hydrated forms .

This guide addresses the three most common support tickets we receive:

  • "My NMR/HPLC shows multiple peaks/impurities." (The Equilibrium Issue)

  • "My product turned into a black tar/oil upon drying." (The Stability Issue)

  • "I cannot get the compound to crystallize." (The Isolation Issue)

Module 1: The "Ghost Peak" Phenomenon (Equilibrium & Tautomerism)

User Complaint: "I purified 4-oxobutanoic acid by column chromatography. The fractions looked pure by TLC, but the NMR shows a mess of peaks, and HPLC shows peak splitting. Did my column fail?"

Root Cause Analysis

Your column likely worked, but your analytics are capturing the molecule's shapeshifting nature. 4-oxobutanoic acids undergo intramolecular cyclization .[1] The

1
  • Acidic pH: Favors the cyclic lactol (pseudo-acid).

  • Basic pH: Favors the open-chain carboxylate salt.[1]

  • Neutral/Solvent Dependent: A mixture of both.

Visualization: The Equilibrium Triad

EquilibriumOpenOpen Chain Form(Reactive Carbonyl)LactolCyclic Lactol Form(Pseudo-Acid / Hydroxylactone)Open->Lactol  Acidic pH / Organic Solvent  HydrateGem-Diol / Hydrate(In Aqueous Media)Open->Hydrate  Water / H+

Figure 1: The dynamic equilibrium of 4-oxobutanoic acids. In NMR (CDCl3), you often see the lactol; in water (D2O), you see the hydrate or salt depending on pD.

Troubleshooting Protocol
SymptomDiagnosisSolution
Split Peaks in HPLC On-column interconversion between open and cyclic forms.Buffer the Mobile Phase. Use 0.1% Formic Acid (locks towards lactol/acid) or 10mM Ammonium Acetate (locks towards open salt). Avoid neutral unbuffered water/acetonitrile.
Messy 1H NMR Slow exchange on the NMR timescale.Force the Shift. Run NMR in D2O with NaOD (pH > 10). This forces the molecule entirely into the open-chain carboxylate form, simplifying the spectrum to a single species.
Broad Tailing on Silica The acid group interacts with silanols; the ketone drags.Dope the Solvent. Add 1% Acetic Acid to your eluent. If the compound is acid-sensitive (polymerizes), use reverse-phase C18 with buffered water.[1]

Module 2: Stability & The "Tar" Effect

User Complaint: "I concentrated my fractions on the rotovap, and the clear oil turned into a brown goo. Yield is >100%."

Root Cause Analysis

Unsubstituted 4-oxobutanoic acid (SSA) is notoriously unstable.[1] It undergoes:

  • Polymerization: Aldol-like self-condensation.[1]

  • Oxidation: Slowly converts to succinic acid in air.

  • Dehydration: If heated, it can dehydrate to furanones or other cyclic artifacts.

The "Precursor Strategy" (Recommended Workflow)

Do not isolate free 4-oxobutanoic acid unless absolutely necessary.[1] Instead, store it as a masked precursor and deprotect in situ.

Protocol: The Acetal Deprotection Route
  • Source Material: Purchase or synthesize 4,4-dimethoxybutanoic acid (or its methyl ester). This acetal is stable at room temperature.

  • Activation:

    • Dissolve the acetal in the reaction solvent (e.g., THF/Water).

    • Add catalytic HCl or Amberlyst-15 resin.[1]

    • Stir for 30–60 mins.

  • Usage: Use the solution immediately in your next step (e.g., reductive amination, heterocycle synthesis). Do not concentrate.

Module 3: Isolation of Substituted Keto-Acids

User Complaint: "I am working with 4-phenyl-4-oxobutanoic acid. It's stable, but I can't get it pure from the reaction mixture."

Substituted analogues (e.g., Friedel-Crafts products of succinic anhydride) are more stable than SSA but suffer from solubility issues.[1]

Step-by-Step Purification Protocol

Method: The "pH Swing" Extraction This relies on the fact that the impurity (often unreacted hydrocarbon or neutral ketone) is not acidic, while your product is.

  • Basification:

    • Take the crude reaction mixture.

    • Dissolve/suspend in 5% NaHCO3 (aq) .

    • Why? The keto-acid dissolves as the sodium salt. Neutral impurities remain suspended.

  • Wash (The Critical Step):

    • Extract the aqueous layer with Ethyl Acetate or Diethyl Ether .

    • Discard the organic layer. (This removes non-acidic byproducts).

  • Acidification:

    • Cool the aqueous layer to 0°C.[2]

    • Slowly acidify with 2M HCl to pH ~2.

    • Observation: The product should precipitate as a solid or oil out.

  • Recovery:

    • Extract the acidic aqueous layer with Ethyl Acetate (3x).

    • Dry over Na2SO4.

    • Do not use heat to evaporate. Use a rotovap at <30°C.

Decision Tree: Isolation vs. Derivatization

DecisionTreeStartStart: Crude Reaction MixtureIsStableIs the substituent bulky?(e.g., Phenyl, t-Butyl)Start->IsStableStablePathYes (Stable Keto-Acid)IsStable->StablePathYesUnstablePathNo (Aldehyde/SSA)IsStable->UnstablePathNoMethodAMethod A: pH Swing Extraction(NaHCO3 wash -> HCl ppt)StablePath->MethodAMethodBMethod B: In-Situ Trapping(Do not isolate)UnstablePath->MethodBDerivDerivMethodB->DerivReact immediately withAmine/Hydrazine

Figure 2: Workflow for determining whether to isolate the acid or trap it in situ.[1]

FAQs: Frequently Asked Questions

Q: Can I store 4-oxobutanoic acid in the freezer? A: Pure SSA is risky even at -20°C. It is better to store it as the calcium salt (calcium succinic semialdehyde) or as the dimethyl acetal .[1] If you must store the free acid, keep it as a dilute solution in a non-nucleophilic solvent (e.g., dilute in THF) at -80°C.

Q: I see a peak at 10 ppm in NMR, but it's very small. Where is my aldehyde? A: In CDCl3, the equilibrium often favors the cyclic lactol (hydroxylactone), which does not have an aldehyde proton. The aldehyde peak (9-10 ppm) may be tiny or invisible.[1] Look for the methine proton of the lactol ring (usually around 5.5-6.0 ppm, doublet or multiplet).

Q: How do I quantify the purity if the NMR is messy? A: Perform a derivatization titration . React a small aliquot with 2,4-Dinitrophenylhydrazine (DNPH) . The resulting hydrazone is stable, crystallizable, and UV-active. You can quantify the hydrazone by HPLC to back-calculate the keto-acid purity.[1]

References

  • Synthesis and Reactivity of 4-Aryl-4-oxobutanoic Acids

    • Source: BenchChem & Arabian Journal of Chemistry
    • Context: Protocols for Friedel-Crafts synthesis and hydrazine condensation.[1]

  • Tautomerism of 4-phenyl-2,4-dioxobutanoic acid: Insights

    • Source: ResearchG
    • Context: Detailed NMR analysis of the keto-enol and lactol equilibrium shifts based on pH.
    • URL:[Link]

  • Succinic Semialdehyde Dehydrogenase & Stability Studies

    • Source: NIH / PubMed Central[1]

    • Context: Stability of the aldehyde in biological buffers and enzym
    • URL:[Link]

  • PubChem Compound Summary: 4-oxobutanoic acid

    • Source: N
    • Context: Chemical and physical properties, stability data.[3][4]

    • URL:[Link][1]

Validation & Comparative

Comparative Guide: Activity of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric Acid vs. HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid against established Histone Deacetylase (HDAC) inhibitors.

Executive Summary & Compound Profile

4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is a structural derivative of 4-Phenylbutyric Acid (4-PBA) , a well-known but weak carboxylic acid-based HDAC inhibitor. Chemically, it belongs to the class of


-keto acids .

While hydroxamic acids (e.g., SAHA, TSA) and benzamides (e.g., Entinostat) dominate the landscape of potent HDAC inhibitors (HDACi), carboxylic and keto-acids like this compound represent an older, less potent, but pharmacologically distinct class. This compound is frequently utilized in research as:

  • A Chemical Intermediate/Precursor: For the synthesis of potent hydroxamic acid inhibitors (converting the terminal -COOH to -CONHOH).

  • A Negative Control: In Structure-Activity Relationship (SAR) studies to demonstrate the necessity of a strong Zinc Binding Group (ZBG) like hydroxamate.

  • A Weak Inhibitor: Exhibiting millimolar (mM) potency, similar to 4-PBA and Valproic Acid.

Chemical Structure Analysis[1]
  • Cap Group: 3-(N,N-Dimethylamino)phenyl group. The dimethylamino substituent adds lipophilicity and electron-donating properties, potentially enhancing cell permeability compared to unsubstituted phenyl groups.

  • Linker: 4-oxo-butyryl chain (succinyl backbone). The ketone at the

    
    -position adds rigidity and polarity compared to the saturated alkyl chain of 4-PBA.
    
  • Zinc Binding Group (ZBG): Carboxylic acid (-COOH). This is a weak monodentate binder of the catalytic Zn

    
     ion in the HDAC active site, contrasting with the strong bidentate chelation of hydroxamic acids.
    

Comparative Performance Analysis

The following table contrasts the activity of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid with industry-standard HDAC inhibitors.

Table 1: Comparative Pharmacological Profile
Feature4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid Vorinostat (SAHA) Trichostatin A (TSA) Entinostat (MS-275)
Class

-Keto Acid / Carboxylic Acid
Hydroxamic AcidHydroxamic AcidBenzamide
Potency (IC

)
Low (mM range) (Est. 0.5 - 5 mM)*High (nM range) (< 100 nM)Very High (nM range) (< 10 nM)High (nM range) (~200 nM)
Selectivity Class I & II (Weak/Non-selective)Pan-HDAC (Class I, II, IV)Pan-HDAC (Class I, II)Class I Selective (HDAC 1, 3)
Binding Mode Monodentate (Weak Zn

coordination)
Bidentate (Strong Zn

chelation)
Bidentate (Strong Zn

chelation)
Bidentate (Slow-tight binding)
Toxicity Low (Likely similar to 4-PBA)Moderate (GI, Fatigue, Thrombocytopenia)High (Genotoxic)Moderate
Primary Utility Precursor, Negative Control, ProbeClinical Oncology (CTCL)Research Tool (Positive Control)Clinical Trials (Solid Tumors)

*Note: IC50 estimated based on structural homology to 4-Phenylbutyric Acid (IC50 ~0.4-2 mM) and 3-benzoylpropionic acid derivatives.

Mechanistic Insight: Why is the Acid Less Potent?

The potency of an HDAC inhibitor is dictated by the strength of its interaction with the catalytic Zinc ion.

  • Hydroxamates (SAHA/TSA): Form a stable 5-membered chelate ring with Zn

    
    , displacing the water molecule required for catalysis.
    
  • Carboxylic/Keto Acids (This Compound): The carboxylate anion binds Zn

    
     in a monodentate fashion or bridges the ion. This interaction is significantly weaker and more labile, requiring much higher concentrations (mM) to achieve inhibition.
    

Experimental Protocols

To validate the activity of this compound, researchers should employ a standard fluorometric HDAC activity assay.

Protocol: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC


 of the test compound using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
Materials:
  • Enzyme: Purified HDAC1 or HeLa Nuclear Extract.

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Developer: Trypsin or Lysyl Endopeptidase.

  • Test Compound: 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid (dissolved in DMSO).

  • Controls: TSA (Positive, 1

    
    M), DMSO (Vehicle).
    
Workflow:
  • Preparation: Dilute the test compound in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ) to concentrations ranging from 10 
    
    
    
    M to 10 mM.
  • Incubation: Mix 10

    
    L of enzyme solution with 10 
    
    
    
    L of test compound. Incubate at 37°C for 30 minutes.
  • Substrate Addition: Add 20

    
    L of Boc-Lys(Ac)-AMC substrate (final conc. 50 
    
    
    
    M). Incubate at 37°C for 30-60 minutes.
  • Deacetylation: HDAC removes the acetyl group, generating Boc-Lys-AMC.

  • Development: Add 50

    
    L of Developer solution (Trypsin). This cleaves the AMC fluorophore from the deacetylated lysine.
    
  • Detection: Measure fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC

    
    .
    

Visualization of Mechanism & Workflow

The following diagrams illustrate the structural comparison and the experimental logic.

HDAC_Mechanism cluster_0 Potent Inhibitors (Hydroxamates) cluster_1 Weak Inhibitors (Acids) SAHA Vorinostat (SAHA) (Hydroxamate ZBG) Binding_Strong Bidentate Chelation (Strong Zn2+ Binding) SAHA->Binding_Strong TSA Trichostatin A (Hydroxamate ZBG) TSA->Binding_Strong Potency_High High Potency (nM IC50) Binding_Strong->Potency_High Test_Cmpd 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid (Carboxylic Acid ZBG) Binding_Weak Monodentate/Bridging (Weak Zn2+ Binding) Test_Cmpd->Binding_Weak PBA 4-Phenylbutyric Acid (Carboxylic Acid ZBG) PBA->Binding_Weak Potency_Low Low Potency (mM IC50) Binding_Weak->Potency_Low

Caption: Comparison of Zinc Binding Groups (ZBG) and their direct impact on HDAC inhibitory potency.

Assay_Workflow Start Start: HDAC Inhibition Assay Mix Mix Enzyme + Test Compound (Range: 10 µM - 10 mM) Start->Mix Incubate1 Incubate 30 min @ 37°C Mix->Incubate1 Add_Sub Add Substrate (Boc-Lys(Ac)-AMC) Incubate1->Add_Sub Reaction Enzymatic Deacetylation (HDAC removes Acetyl group) Add_Sub->Reaction Add_Dev Add Developer (Trypsin) (Cleaves AMC from Deacetylated Lys) Reaction->Add_Dev Read Measure Fluorescence (Ex 360nm / Em 460nm) Add_Dev->Read Result Calculate IC50 Read->Result

Caption: Step-by-step fluorometric assay workflow for determining the IC50 of the test compound.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[1][2][3][4][5] Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25(1), 84-90. Link

  • Lu, Q., et al. (2005). "Structural basis for the inhibition of histone deacetylase 8." Journal of the American Chemical Society, 127(28), 10000-10001. Link

  • Görlach, A., et al. (2015). "Histone deacetylase inhibitors and their relevance for the treatment of diseases." Drug Discovery Today, 20(7), 868-875. Link

  • BenchChem. (2025). "HDAC Inhibitor Structure-Activity Relationships: Carboxylic Acids vs. Hydroxamates." BenchChem Technical Guides. Link

Sources

In Vivo Efficacy of Phenylbutyric Acid Derivatives: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, particularly within the neurology and inflammation fields, identifying compounds that can effectively modulate complex intracellular pathways is a primary objective. The compound 4-phenylbutyric acid (4-PBA) and its derivatives have emerged as compelling therapeutic candidates due to their dual-action mechanism. This guide provides an in-depth comparison of the in vivo efficacy of 4-PBA, contextualizing its performance against other histone deacetylase (HDAC) inhibitors and elucidating the experimental frameworks used to validate its therapeutic potential.

Mechanistic Framework: The Dual Role of 4-Phenylbutyric Acid

4-Phenylbutyric acid (4-PBA) is a small molecule fatty acid that exhibits two primary mechanisms of action, making it a versatile therapeutic candidate for a range of pathologies, particularly neurodegenerative and inflammatory diseases.[1][2][3] Understanding this dual functionality is critical to interpreting its in vivo efficacy and designing relevant experimental protocols.

Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Reduction

A primary function of 4-PBA is its role as a chemical chaperone.[1][4] Pathological conditions such as neurodegenerative diseases often involve the misfolding and aggregation of nascent proteins.[1] This accumulation of aberrant proteins within the endoplasmic reticulum (ER) triggers a state of cellular stress known as the unfolded protein response (UPR).[4] If prolonged, ER stress can initiate apoptotic pathways, leading to cell death. 4-PBA helps to stabilize protein conformation, thereby alleviating ER stress and preventing downstream pro-apoptotic signaling.[1][4] This mechanism is particularly relevant in diseases like Alzheimer's and Parkinson's, where protein aggregation is a key pathological hallmark.[1]

Histone Deacetylase (HDAC) Inhibition

4-PBA also functions as a histone deacetylase (HDAC) inhibitor.[1][5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that are often silenced in disease states.[6] This can lead to the expression of neuroprotective and anti-inflammatory genes.[6][7] It is this mechanism that positions 4-PBA as a relevant compound for comparison with other HDAC inhibitors.

cluster_stress ER Stress Pathway cluster_hdac HDAC Inhibition Pathway Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis 4-PBA_chaperone 4-PBA (Chemical Chaperone) 4-PBA_chaperone->Misfolded Proteins Inhibits Aggregation HDACs HDACs Histone Deacetylation Histone Deacetylation HDACs->Histone Deacetylation Chromatin Condensation Chromatin Condensation Histone Deacetylation->Chromatin Condensation Transcriptional Repression Transcriptional Repression Chromatin Condensation->Transcriptional Repression 4-PBA_hdac 4-PBA (HDAC Inhibitor) 4-PBA_hdac->HDACs Inhibits

Figure 1: Dual mechanisms of action of 4-Phenylbutyric acid (4-PBA).

Comparative In Vivo Efficacy: 4-PBA vs. Other HDAC Inhibitors

The therapeutic potential of HDAC inhibitors is an active area of research, particularly for neurodegenerative disorders.[5][6][7] While 4-PBA is a pan-HDAC inhibitor, its efficacy can be benchmarked against other, sometimes more specific, inhibitors.

CompoundClassIn Vivo ModelKey Efficacy FindingsReference
4-Phenylbutyric acid (4-PBA) Pan-HDAC inhibitorCollagen-Induced Arthritis (Mouse)Markedly attenuated the severity of arthritis, reduced joint swelling, and decreased inflammatory cytokines.[8]
Focal Cerebral Ischemia/Reperfusion (Rat)Dose-dependently improved neurological motor deficits and cognitive function.[9]
Valproic Acid (VPA) Class I and IIa HDAC inhibitorOptic Nerve Crush (Rat)Reduced retinal neuronal death and upregulated neuroprotective factors like BDNF.[7]
Trichostatin A (TSA) Pan-HDAC inhibitorTransverse Aortic Constriction (Mouse)Improved survival in a pressure-overload heart failure model.[10]
Suberoylanilide Hydroxamic Acid (SAHA; Vorinostat) Pan-HDAC inhibitorNot specified in provided abstractsKnown to cross the blood-brain barrier and is used as a reference HDAC inhibitor.[7]

Expert Insights: The broad-spectrum inhibitory action of 4-PBA and TSA makes them effective in models where multiple HDAC isoforms may be implicated. However, the adverse effects of pan-HDAC inhibition can be a concern. VPA, with a more targeted profile, shows promise in specific neuroprotection models. The choice of inhibitor should be guided by the specific pathology and the desire to modulate specific downstream genetic targets.

Experimental Protocols for In Vivo Evaluation

To rigorously assess the in vivo efficacy of 4-PBA or its alternatives, well-defined experimental models and protocols are essential. Below are representative protocols for neuroprotection and anti-inflammatory studies.

Neuroprotection Model: Focal Cerebral Ischemia/Reperfusion in Rats

This model simulates the conditions of stroke to evaluate the neuroprotective effects of a test compound.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Induction of Ischemia: Anesthesia is induced (e.g., with isoflurane). A midline cervical incision is made, and the right common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCAO).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the monofilament is withdrawn to allow for reperfusion.

  • Drug Administration: 4-PBA (e.g., 100 mg/kg, intraperitoneally) or a vehicle control is administered at the time of reperfusion and daily thereafter for the duration of the study.

  • Behavioral Assessment: Neurological deficit scores are evaluated at 24 hours and then weekly. This can include tests for motor function, coordination, and sensory perception.

  • Histological Analysis: At the end of the study, animals are euthanized, and brain tissue is collected. Infarct volume is measured using TTC staining. Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN) is performed.

Animal Preparation Animal Preparation MCAO Surgery MCAO Surgery Animal Preparation->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Drug Administration Drug Administration Reperfusion->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Histological Analysis Histological Analysis Behavioral Testing->Histological Analysis

Figure 2: Workflow for in vivo neuroprotection studies.

Anti-inflammatory Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation.

Methodology:

  • Animal Model: DBA/1 mice are typically used for their susceptibility to CIA.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster immunization is given 21 days later.

  • Drug Administration: Prophylactic or therapeutic administration of 4-PBA (e.g., 120 mg/kg, intraperitoneally) or a vehicle control is initiated.

  • Clinical Assessment: The severity of arthritis is monitored daily or every other day using a clinical scoring system based on paw swelling and erythema.

  • Histological Analysis: At the end of the study, paws are collected, decalcified, and processed for histology. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified by ELISA.

Conclusion and Future Directions

4-Phenylbutyric acid and its derivatives represent a promising class of therapeutic compounds with a compelling dual mechanism of action. Their ability to act as both chemical chaperones and HDAC inhibitors provides a multi-pronged approach to treating complex diseases involving protein misfolding and transcriptional dysregulation. The in vivo data for 4-PBA demonstrates significant efficacy in preclinical models of neurodegeneration and inflammation.

For researchers, the choice between 4-PBA and other HDAC inhibitors will depend on the specific therapeutic application and the desired level of target specificity. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on developing more selective 4-PBA derivatives to minimize off-target effects while retaining or enhancing therapeutic efficacy.

References

  • Frontiers in Molecular Neuroscience. (2018). Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. [Link]

  • Mimori, S., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

  • Park, S. H., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Kaohsiung Journal of Medical Sciences, 37(7), 604–615. [Link]

  • Chuang, D. M., et al. (2009). Multiple roles of HDAC inhibition in neurodegenerative conditions. Trends in Neurosciences, 32(11), 591–601. [Link]

  • National Center for Biotechnology Information. (2009). Multiple roles of HDAC inhibition in neurodegenerative conditions. PubMed. [Link]

  • Mimori, S., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

  • Kim, H. J., et al. (2023). 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Ask, K., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 41-51. [Link]

  • Wang, X., et al. (2016). Histone Deacetylase Inhibitor Phenylbutyrate Exaggerates Heart Failure in Pressure Overloaded Mice independently of HDAC inhibition. Scientific Reports, 6, 34139. [Link]

  • Ramakrishna, R., et al. (2021). Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/reperfusion injury in rats. Indian Journal of Physiology and Pharmacology, 65(1), 45-53. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。